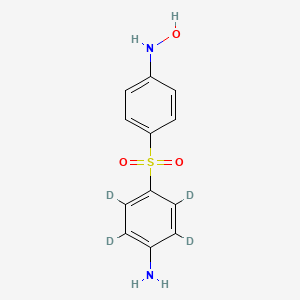

Dapsone Hydroxylamine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dapsone hydroxylamine-d4 (Dapsone-d4) is a synthetic compound derived from dapsone, an antibacterial and antifungal drug. It is a potent inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of a wide range of drugs, hormones, neurotransmitters, and other compounds. Dapsone-d4 is used in a variety of scientific research applications, including the study of drug metabolism, biochemical pathways, and physiological effects.

Wissenschaftliche Forschungsanwendungen

Mechanisms of Dapsone-Induced Methemoglobinemia and Hemolytic Anemia

Research elucidates the biochemical pathways leading to dapsone-induced methemoglobinemia, emphasizing the role of dapsone hydroxylamine in oxidizing hemoglobin's iron moiety. Studies have identified genetic factors, such as slow NAT2*5B haplotype and impaired cytochrome b5 reductase activity, contributing to increased susceptibility to hematologic toxicity from dapsone. This highlights the importance of genetic profiling in predicting drug-induced adverse effects and personalizing treatment plans (Abouraya et al., 2012).

Impact on Erythrocyte Lifespan and Membrane Integrity

Dapsone hydroxylamine's effects extend to erythrocyte durability and membrane structure, inducing premature cell removal. The interaction between dapsone's metabolites and erythrocyte membranes provides insights into the drug's hematological side effects, such as anemia, opening avenues for mitigating strategies and alternative treatments for diseases like malaria (Bordin et al., 2010).

Oxidative Stress and Antioxidant Defense Impairment in Liver

The oxidative stress induced by dapsone hydroxylamine in rat liver highlights the metabolite's contribution to liver damage through the impairment of antioxidant defenses. This underscores the need for antioxidant support in dapsone therapy and offers a model for studying liver toxicity mechanisms (Veggi et al., 2008).

Procoagulant Activity and Thrombosis Risk

Dapsone hydroxylamine's role in increasing the prothrombotic risk through the induction of procoagulant activity in red blood cells offers a novel perspective on the thrombotic side effects associated with dapsone. Understanding this mechanism could lead to preventive measures for patients at risk of thrombosis during dapsone treatment (Bian et al., 2019).

Protective Effects of Antioxidants

Research into antioxidants like resveratrol suggests potential protective mechanisms against oxidative stress and DNA damage induced by dapsone hydroxylamine. These findings may guide the development of combination therapies to minimize dapsone's adverse effects, improving patient safety during treatment (Albuquerque et al., 2015).

Wirkmechanismus

Target of Action

Dapsone Hydroxylamine-d4, also known as DDS-NHOH, is an active metabolite of Dapsone . It primarily targets red blood cells (RBCs) and acts against bacteria and protozoa .

Mode of Action

DDS-NHOH acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This leads to the inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .

Biochemical Pathways

DDS-NHOH affects the biochemical pathways related to the synthesis of dihydrofolic acid, a crucial component for bacterial growth . It also impacts the pathways related to the production of reactive oxygen species (ROS), which play a significant role in inflammatory responses .

Pharmacokinetics

Dapsone is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacteyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of dapsone hydroxylamine (DDS-NOH) .

Result of Action

DDS-NHOH can increase prothrombotic risks through inducing the procoagulant activity of red blood cells (RBCs) . In freshly isolated human RBCs in vitro, sub-hemolytic concentrations of DDS-NHOH increased phosphatidylserine (PS) exposure and augmented the formation of PS-bearing microvesicles (MV) . DDS-NHOH also accelerated thrombin generation and enhanced RBC self-aggregation and adherence of RBCs to endothelial cells in vitro .

Eigenschaften

IUPAC Name |

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-NMRLXUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapsone Hydroxylamine-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)